molecular formula C27H44O2 B1684505 Alfacalcidol CAS No. 41294-56-8

Alfacalcidol

Cat. No.: B1684505
CAS No.: 41294-56-8
M. Wt: 400.6 g/mol
InChI Key: OFHCOWSQAMBJIW-JBMXBBQVSA-N
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Mechanism of Action

Target of Action

Alfacalcidol, a non-endogenous analogue of vitamin D, plays an essential function in calcium homeostasis and bone metabolism . It primarily targets the liver , where it is activated by the enzyme 25-hydroxylase, and then mediates its effects in the body, most importantly, the kidneys and bones .

Mode of Action

This compound is a prodrug of Vitamin D and is rapidly hydroxylated in the liver into calcitriol . In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys’ capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism . Vitamin D exerts its action by influencing calcium homeostasis. It increases the intestinal absorption of calcium and phosphate .

Biochemical Pathways

This compound is rapidly converted in the liver to 1,25-dihydroxyvitamin D, which is essentially the metabolite of vitamin D that regulates calcium and phosphate metabolism . This conversion is crucial as it allows this compound to bypass the need for the second hydroxylation step in the kidney, which is often impaired in certain conditions such as chronic renal failure .

Pharmacokinetics

After administration, it is rapidly converted in the liver to its active form, 1,25-dihydroxyvitamin D . The pharmacological actions of this compound are more prolonged than vitamin D because a negative feedback mechanism regulates the final activation step of vitamin D in the kidneys .

Result of Action

The primary result of this compound’s action is the management of hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure, as well as some types of rickets and osteomalacia . By increasing the intestinal absorption of calcium and phosphate, it helps maintain calcium homeostasis .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, in conditions like chronic renal failure, the kidneys’ capacity for 1α-hydroxylation is impaired, which can affect the production of endogenous 1,25-dihydroxyvitamin D and thus the effectiveness of this compound . Furthermore, this compound’s impact on calcium metabolism and parathyroid hormone levels can be weaker than calcitriol, but it has significant effects on the immune system, including regulatory T cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alfacalcidol is synthesized from vitamin D3 (cholecalciferol) through a series of chemical reactions. The process involves the removal of trans-isomer impurities using a Diels-Alder reaction, followed by refining and purifying through preparative high-pressure liquid chromatography to achieve high-purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the hydroxylation of vitamin D3 at the 1-alpha position. This is typically achieved using chemical synthesis methods that ensure the removal of impurities and the production of a high-purity final product .

Chemical Reactions Analysis

Types of Reactions: Alfacalcidol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alfacalcidol has a wide range of scientific research applications, including:

Properties

In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys' capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism. As an active and potent analog of vitamin D, alfacalcidol works to restore the functions and activities of endogenous 1,25-dihydroxyvitamin D.

CAS No.

41294-56-8

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1R,3S,5E)-5-[(2Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11-,22-12+/t19-,23-,24-,25-,26+,27-/m1/s1

InChI Key

OFHCOWSQAMBJIW-JBMXBBQVSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Appearance

Solid powder

melting_point

136 °C

41294-56-8

physical_description

Solid

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

<1 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1 alpha-hydroxycholecalciferol
1 alpha-hydroxyvitamin D3
1-alpha-oxycholecalciferol
1-hydroxycholecalciferol
1-hydroxycholecalciferol, (1alpha,3alpha-(5Z,7E))-isomer
1-hydroxycholecalciferol, (1beta)-(5Z)-isomer
1-hydroxycholecalciferol, (1beta,3beta-(5E,7E))-isomer
1-hydroxycholecalciferol, aluminum salt
1alpha-OHD3
alfacalcidol
AlfaD
alphacalcidol
Bondiol
Eenalfadrie
EinsAlpha
Etalpha
Oksidevit
One-Alpha
Un-Alfa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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